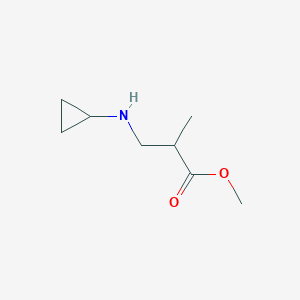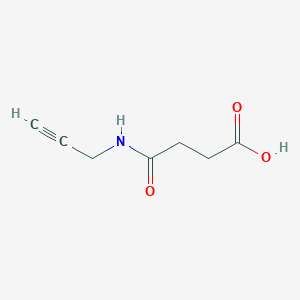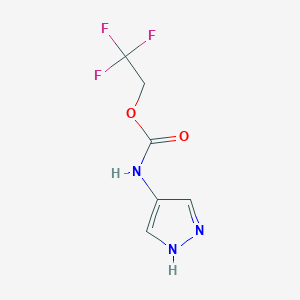
2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate, or 2,2,2-TFC, is a synthetic compound that has been used in a variety of scientific research applications. It is a trifluoromethylated carbamate, which is a type of organic compound that is characterized by a carbamate group attached to a trifluoromethyl group. 2,2,2-TFC has been studied for its potential applications in drug discovery, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of a series of trifluoromethylazoles, including 2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate, has been explored, revealing potential applications in measuring pH in biological media via 19F NMR spectroscopy (Jones et al., 1996).
Herbicidal Activity
- Research on 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates has indicated their potential phytotoxicity, which can impact seed germination and seedling growth in various plants, highlighting their potential use in agriculture (Lee, Park & Kim, 1989).
DNA Binding and Cytotoxicity
- Novel bis-pyrazoles have been synthesized from 3,5-dimethyl pyrazole, with studies showing these compounds' interaction with DNA and their potential in-vitro cytotoxicity against cancer cell lines, suggesting their relevance in cancer research (Reddy et al., 2017).
Antibacterial Activity
- Certain novel derivatives of trifluoromethylimidazo[1,2-a]pyrazin have been synthesized and evaluated for their antibacterial activity, indicating the potential of trifluoromethyl pyrazoles in developing new antibacterial agents (Prasad, 2021).
Luminescent Material Development
- Research on pyrazolyl carbazole derivatives, related to trifluoromethyl pyrazoles, has shown their potential as luminescent materials, which could have applications in the development of new lighting or display technologies (Hong-ping, 2008).
Antimicrobial Agents
- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential as antimicrobial agents, further underscoring the significance of trifluoromethyl pyrazoles in medical and pharmaceutical research (Holla et al., 2006).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-4-6(5(2)14-13-4)12-7(15)16-3-8(9,10)11/h3H2,1-2H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVFGOHIHSJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)





![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)